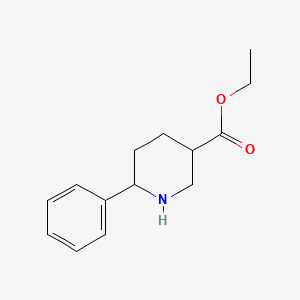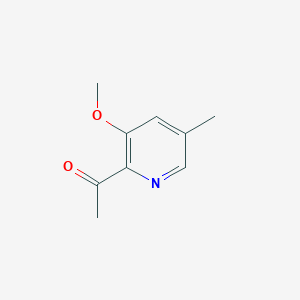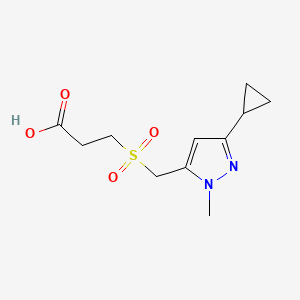
(3-Nitropyridin-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitropyridin-4-yl)methanamin ist eine organische Verbindung mit der Summenformel C6H7N3O2. Es ist ein Derivat von Pyridin, einer basischen, heterozyklischen organischen Verbindung. Die Verbindung zeichnet sich durch das Vorhandensein einer Nitrogruppe (-NO2) an der 3-Position und einer Aminogruppe (-NH2) an der 4-Position des Pyridinrings aus.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (3-Nitropyridin-4-yl)methanamin beinhaltet typischerweise die Nitrierung von Pyridinderivaten, gefolgt von einer Aminierung. Eine gängige Methode beinhaltet die Reaktion von Pyridin mit Stickstoffpentoxid (N2O5) in einem organischen Lösungsmittel, um das N-Nitropyridinium-Ion zu bilden. Dieses Zwischenprodukt wird dann mit Schwefeldioxid (SO2) und Bisulfit (HSO3-) in Wasser umgesetzt, um 3-Nitropyridin zu ergeben . Die Nitrogruppe wird dann mit Hilfe von Reduktionsmitteln wie Eisen und Essigsäure in Ethanol zu einer Aminogruppe reduziert .
Industrielle Produktionsverfahren
Die industrielle Produktion von (3-Nitropyridin-4-yl)methanamin kann eine kontinuierliche Durchflusssynthese beinhalten, um Sicherheit und Effizienz zu gewährleisten. Zum Beispiel kann eine zweistufige kontinuierliche Durchflusssynthese verwendet werden, bei der Pyridin-N-Oxid mit Salpetersäure (HNO3) und Schwefelsäure (H2SO4) nitriert wird, um 4-Nitropyridin-N-Oxid zu bilden, das dann zum gewünschten Produkt reduziert wird .
Chemische Reaktionsanalyse
Arten von Reaktionen
(3-Nitropyridin-4-yl)methanamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter starken Oxidationsbedingungen weiter oxidiert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Eisen und Essigsäure in Ethanol werden üblicherweise für die Reduktion der Nitrogruppe verwendet.
Substitution: Nukleophile wie Ammoniak oder Amine können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Reduktion: Das Hauptprodukt ist das entsprechende Amin, (3-Aminopyridin-4-yl)methanamin.
Substitution: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Pyridinderivate gebildet werden.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Nitropyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Iron and acetic acid in ethanol are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine, (3-Aminopyridin-4-YL)methanamine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
(3-Nitropyridin-4-yl)methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung kann in der Untersuchung von Enzyminteraktionen und als Ligand in biochemischen Assays verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (3-Nitropyridin-4-yl)methanamin beinhaltet seine Interaktion mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Die Nitrogruppe kann an Redoxreaktionen beteiligt sein, während die Aminogruppe Wasserstoffbrückenbindungen bilden und mit verschiedenen biologischen Molekülen interagieren kann. Diese Interaktionen können die Aktivität von Enzymen und Rezeptoren modulieren und zu spezifischen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of (3-Nitropyridin-4-YL)methanamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(6-Nitropyridin-3-yl)methanamin: Ähnliche Struktur, aber mit der Nitrogruppe an der 6-Position.
4-Aminopyridin: Fehlt die Nitrogruppe, aber eine Aminogruppe an der 4-Position.
3-Nitropyridin: Enthält nur die Nitrogruppe an der 3-Position ohne die Aminogruppe.
Einzigartigkeit
(3-Nitropyridin-4-yl)methanamin ist aufgrund des Vorhandenseins sowohl der Nitro- als auch der Aminogruppe am Pyridinring einzigartig. Diese Doppelfunktionalität ermöglicht es, an einer größeren Bandbreite an chemischen Reaktionen und Interaktionen teilzunehmen als seine Analoga, was es zu einer vielseitigen Verbindung in verschiedenen Anwendungen macht.
Eigenschaften
CAS-Nummer |
1060804-43-4 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(3-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3,7H2 |
InChI-Schlüssel |
WPOWHFXXQDTQGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)










